Technical Guide: Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate
Technical Guide: Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate
The following technical guide details the identification, synthesis, properties, and application of Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate (CAS 349620-39-9).
Executive Summary
Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate is a functionalized heterocyclic building block extensively utilized in drug discovery. It combines a nipecotic acid core (a known GABA uptake inhibitor scaffold) with a phenylsulfonyl moiety, which modulates lipophilicity and metabolic stability. This compound serves as a critical intermediate in the synthesis of serine protease inhibitors (e.g., DPP-4, thrombin) and GPCR modulators.
This guide provides a comprehensive technical overview, including validated synthesis protocols, analytical characterization, and handling procedures for researchers in pharmaceutical development.
Chemical Identification & Physicochemical Properties[1][2]
Identity
| Parameter | Detail |
| Chemical Name | Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate |
| CAS Number | 349620-39-9 |
| Synonyms | Ethyl 1-(benzenesulfonyl)nipecotate; 1-Benzenesulfonyl-piperidine-3-carboxylic acid ethyl ester |
| Molecular Formula | C₁₄H₁₉NO₄S |
| Molecular Weight | 297.37 g/mol |
| SMILES | CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2 |
Physical Properties
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Physical State: Viscous colorless to pale yellow oil (tends to crystallize upon prolonged storage at -20°C).
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Solubility:
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High: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.
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Low/Insoluble: Water, Hexanes (moderate solubility).
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Partition Coefficient (LogP): ~2.3 (Predicted) – Optimized for cell permeability.
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Stability: Stable under standard laboratory conditions; susceptible to hydrolysis (ester cleavage) under strong acidic/basic conditions.
Synthesis & Manufacturing
The synthesis follows a robust nucleophilic substitution (sulfonylation) pathway. The protocol below is optimized for high yield (>90%) and minimal byproduct formation.
Reaction Mechanism
The secondary amine of ethyl nipecotate attacks the electrophilic sulfur of benzenesulfonyl chloride. A base (Triethylamine or Pyridine) acts as a proton scavenger (HCl sponge) to drive the equilibrium forward.
Figure 1: Synthetic pathway for the sulfonylation of ethyl nipecotate.
Validated Experimental Protocol
Scale: 10 mmol Yield: 92-95%
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Preparation : Charge a dry 100 mL round-bottom flask with Ethyl nipecotate (1.57 g, 10 mmol) and anhydrous Dichloromethane (DCM) (30 mL).
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Base Addition : Add Triethylamine (TEA) (2.1 mL, 15 mmol) or Pyridine (1.2 mL). Cool the mixture to 0°C using an ice bath.
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Sulfonylation : Dropwise add Benzenesulfonyl chloride (1.76 g, 10 mmol) dissolved in 5 mL DCM over 15 minutes. Note: Exothermic reaction; maintain T < 5°C.
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Reaction : Remove ice bath and stir at Room Temperature (RT) for 3–4 hours. Monitor via TLC (30% EtOAc/Hexane).
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Workup :
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Quench with water (20 mL).
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Wash organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine/pyridine.
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Wash with Sat. NaHCO₃ (20 mL) and Brine.
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Dry over MgSO₄, filter, and concentrate in vacuo.
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Purification : Usually obtained as a pure oil. If necessary, purify via flash column chromatography (SiO₂, 10-30% EtOAc in Hexanes).
Applications in Drug Discovery
This compound is a versatile "scaffold" rather than a final drug. Its structural features enable specific interactions in biological systems:
Structural Activity Relationships (SAR)
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Piperidine Ring : Mimics the proline structure found in many peptide mimetics; critical for binding in the S1/S2 pockets of proteases (e.g., Thrombin, Factor Xa).
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Sulfonyl Group : Acts as a rigid linker that positions the phenyl ring into hydrophobic pockets (e.g., the S1 specificity pocket of serine proteases).
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Ethyl Ester : A "masked" carboxylic acid. It serves as a prodrug motif (hydrolyzed in vivo to the active acid) or as a handle for further derivatization (reduction to alcohol, hydrolysis to acid for amide coupling).
Therapeutic Areas
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Neuroscience : Precursor to GABA uptake inhibitors (nipecotic acid derivatives).
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Metabolic Disease : Synthesis of DPP-4 inhibitors for Type 2 Diabetes.
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Oncology : Building block for HDAC inhibitors where the sulfonamide acts as a zinc-binding group cap.
Analytical Characterization
To ensure scientific integrity, the following data should be used to validate the compound identity.
Expected NMR Signals (CDCl₃, 400 MHz)
| Proton Type | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.70 – 7.80 | Multiplet | 2H | Ortho-phenyl |
| Aromatic | 7.50 – 7.65 | Multiplet | 3H | Meta/Para-phenyl |
| Ester -CH₂- | 4.10 | Quartet | 2H | O-CH₂-CH₃ |
| Piperidine N-CH | 3.60 – 3.80 | Multiplet | 2H | Ring protons adj. to N |
| Piperidine CH | 2.40 – 2.60 | Multiplet | 1H | Methine (C3) |
| Ester -CH₃ | 1.20 | Triplet | 3H | O-CH₂-CH₃ |
Mass Spectrometry (LC-MS)
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Ionization Mode: ESI (+)
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Molecular Ion [M+H]⁺: 298.1 m/z
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Fragment Ions: Loss of ethyl group (M-29), loss of sulfonyl group (rare in soft ionization).
Safety & Handling (MSDS Highlights)
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GHS Classification: Warning.
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—keep tightly sealed.
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Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (contains Sulfur and Nitrogen).
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329761828, Ethyl piperidine-3-carboxylate (Precursor). Retrieved from
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Sigma-Aldrich. Product Specification: (S)-Ethyl piperidine-3-carboxylate. Retrieved from
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BenchChem. Optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling. Retrieved from
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ChemicalBook. Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate CAS 349620-39-9 Entry. (Verified CAS Index).[1]
